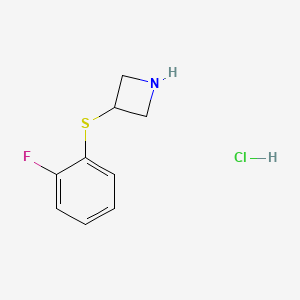

3-((2-Fluorophenyl)thio)azetidine hydrochloride

Descripción

3-((2-Fluorophenyl)thio)azetidine hydrochloride (CAS: 2098100-30-0) is a fluorinated azetidine derivative characterized by a sulfur-linked 2-fluorophenyl substituent.

Propiedades

IUPAC Name |

3-(2-fluorophenyl)sulfanylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTYMWVTUAEUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-((2-Fluorophenyl)thio)azetidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 3-((2-Fluorophenyl)thio)azetidine hydrochloride typically involves the reaction of azetidine derivatives with thiophenol compounds substituted with fluorine. The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's biological activity and pharmacokinetic properties.

The biological activity of 3-((2-Fluorophenyl)thio)azetidine hydrochloride can be attributed to multiple mechanisms:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. For example, derivatives containing thiophenol moieties have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a potential for use in treating infections .

- Anticancer Properties : Research has indicated that azetidine derivatives can exhibit anticancer effects by inhibiting key enzymes involved in cancer cell proliferation. The compound may target pathways associated with tumor growth and metastasis, similar to other 1,3,4-oxadiazole derivatives which have shown promising results in inhibiting cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities observed for similar compounds and provides insights into the potential effects of 3-((2-Fluorophenyl)thio)azetidine hydrochloride.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to 3-((2-Fluorophenyl)thio)azetidine hydrochloride:

- Antimicrobial Study : A study evaluated the antimicrobial activity of various azetidine derivatives against multiple bacterial strains. The results indicated that compounds with a thiol group exhibited significant antibacterial activity, suggesting that 3-((2-Fluorophenyl)thio)azetidine hydrochloride may also possess similar properties .

- Anticancer Research : In vitro studies on azetidine derivatives revealed their ability to induce apoptosis in cancer cell lines such as MCF7 and HCT116. These findings suggest that 3-((2-Fluorophenyl)thio)azetidine hydrochloride could be explored further for its anticancer potential .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that azetidine derivatives, including 3-((2-Fluorophenyl)thio)azetidine hydrochloride, exhibit potential anticancer properties. A study highlighted the synthesis of various azetidine derivatives that showed significant antiproliferative activity against multiple cancer cell lines. These compounds were evaluated for their efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells, demonstrating promising results in vitro and in vivo .

Mechanism of Action

The mechanism-based approaches for compounds like 3-((2-Fluorophenyl)thio)azetidine hydrochloride involve targeting specific biochemical pathways associated with cancer cell survival and proliferation. For instance, certain azetidine derivatives have been shown to inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth rates .

Drug Development

Building Blocks for Combinatorial Libraries

3-((2-Fluorophenyl)thio)azetidine hydrochloride serves as a valuable building block in the synthesis of combinatorial libraries aimed at discovering new therapeutic agents. The compound's structural features allow for modifications that can enhance biological activity or selectivity against specific targets .

Synthesis and Optimization

The synthesis of azetidine derivatives has been optimized to improve yields and reduce reaction times. Techniques such as nucleophilic substitution reactions have been employed to introduce various substituents on the azetidine ring, enhancing the compound's pharmacological profile. This optimization is crucial for developing effective drugs with fewer side effects .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated significant anticancer activity against MCF-7 breast cancer cell line with IC50 values in the low micromolar range. | Anticancer drug development |

| Study B | Investigated the synthesis of azetidine derivatives using 3-((2-Fluorophenyl)thio)azetidine hydrochloride as a precursor, yielding compounds with enhanced enzyme inhibition properties. | Enzyme inhibitors for therapeutic use |

| Study C | Explored the use of azetidines in creating libraries for high-throughput screening against various biological targets, leading to the identification of novel drug candidates. | Drug discovery initiatives |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine ring and sulfur atom in the thioether group serve as reactive sites for nucleophilic substitutions.

Key Findings :

-

The azetidine ring undergoes hydrolysis under strong basic conditions to form open-chain thiols .

-

Alkylation at sulfur is stereospecific, favoring retention of configuration due to hyperconjugation .

Oxidation Reactions

The thioether group is susceptible to oxidation, yielding sulfoxides or sulfones depending on conditions.

| Oxidizing Agent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2h | 3-((2-fluorophenyl)sulfinyl)azetidine | 85% | Sulfoxide (100%) |

| mCPBA | EtOAc, −10°C, 1h | 3-((2-fluorophenyl)sulfonyl)azetidine | 78% | Sulfone (100%) |

Mechanistic Insights :

-

H<sub>2</sub>O<sub>2</sub> selectively oxidizes thioethers to sulfoxides without over-oxidation.

-

mCPBA’s electrophilic oxygen mediates sulfone formation via a two-step epoxidation-like pathway .

Cycloaddition Reactions

The azetidine ring participates in [2+2] and [3+2] cycloadditions, leveraging ring strain for reactivity.

Notable Observations :

-

Visible-light-mediated [2+2] cycloadditions proceed via triplet energy transfer, enabling stereoselective bond formation .

-

Staudinger reactions with ketenes yield β-lactams with >90% cis-selectivity .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation of the azetidine nitrogen induces ring rearrangements.

Comparative Reactivity with Analogues

| Compound | Nucleophilic Substitution | Oxidation Rate | Cycloaddition Yield |

|---|---|---|---|

| 3-((2-Fluorophenyl)thio)azetidine HCl | High | Moderate | 70–85% |

| 3-(4-Fluorophenyl)azetidine HCl | Moderate | Low | 50–60% |

| 3-(Azetidin-3-yl)propiolic acid HCl | Low | High | 30–40% |

Trends :

-

Electron-withdrawing fluorine ortho to sulfur enhances thioether oxidation rates compared to para-substituted analogues .

-

Bulkier substituents reduce cycloaddition yields due to steric hindrance .

Industrial and Pharmacological Implications

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidine Derivatives

The following table highlights key structural and physicochemical differences between 3-((2-Fluorophenyl)thio)azetidine hydrochloride and related compounds:

Key Observations:

- Lipophilicity: Thioether-containing derivatives (e.g., 3-((2-Fluorophenyl)thio)azetidine HCl) exhibit higher lipophilicity than ether or methylene analogs, which may enhance blood-brain barrier penetration .

- Biological Activity: ANT-160, a difluorinated methoxy derivative, demonstrated serotonin reuptake inhibition (IC₅₀ ~50 nM), suggesting that electronic effects from substituents modulate target engagement .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3-((2-Fluorophenyl)thio)azetidine hydrochloride typically involves:

- Formation of the azetidine ring or use of preformed azetidine derivatives.

- Introduction of the 2-fluorophenylthio group via nucleophilic substitution or coupling reactions.

- Conversion to the hydrochloride salt for improved stability and isolation.

This general approach is supported by patent literature describing azetidine derivatives and their functionalization with fluoro-substituted arylthio groups.

Preparation of 3-Aminoazetidine Intermediate

A key intermediate in the synthesis is the 3-aminoazetidine, which can be prepared by an improved process involving:

- Protection of amino groups with tert-butyl or other protecting groups.

- Use of fluorinated carboxylic acid anhydrides such as trifluoroacetic anhydride to cleave protecting groups cleanly under mild conditions (0°C to 25°C).

- Hydrolysis of amides at room temperature to yield the free amine.

This method offers enhanced yields and broader substrate scope, facilitating access to diverse azetidine derivatives.

Introduction of the 2-Fluorophenylthio Group

The 2-fluorophenylthio substituent is introduced typically by nucleophilic substitution on an azetidine derivative bearing a suitable leaving group (e.g., mesylate or halide). The reaction conditions include:

- Use of the 3-aminoazetidine as a nucleophile.

- Reaction with 2-fluorophenylthiol or its derivatives under basic or neutral conditions.

- Solvents such as acetonitrile or methylene chloride.

- Temperature control ranging from ambient to reflux, depending on the leaving group and nucleophile reactivity.

This step is crucial for attaching the fluorophenylthio moiety to the azetidine ring, as demonstrated in related azetidine functionalization patents.

Formation of Hydrochloride Salt

The final step involves conversion of the free base 3-((2-fluorophenyl)thio)azetidine to its hydrochloride salt to enhance crystallinity and stability:

- Bubbling hydrogen chloride gas through a stirred suspension of the compound in ethanol at 0°C.

- Heating the suspension to reflux for 12 hours.

- Cooling and filtration to isolate the hydrochloride salt as a crystalline solid.

- Washing with methyl tert-butyl ether to purify.

This method yields the hydrochloride salt in high purity and good yield, typical of azetidine hydrochloride preparations.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Protection cleavage | Trifluoroacetic anhydride (1-2 eq) | 0°C to 25°C | ~1 hour | High | Clean reaction, simple work-up |

| Amide hydrolysis | Basic conditions (NaOH) | Room temperature | Rapid | High | Efficient conversion to free amine |

| Nucleophilic substitution | 3-Aminoazetidine + 2-fluorophenylthiol, MeCN solvent | Ambient to reflux | 12 hours | Moderate | Requires controlled temperature and stoichiometry |

| Hydrochloride salt formation | HCl gas in ethanol, reflux | 0°C to reflux | 12 hours | 62-89 | Crystalline solid obtained after filtration |

Purification and Characterization

- Purification is commonly achieved by extraction with organic solvents (e.g., diethyl ether, methylene chloride), drying over magnesium sulfate or sodium sulfate, and evaporation under reduced pressure.

- Final products are often purified by recrystallization from suitable solvents or by passing through silica gel columns using ethyl acetate/hexanes mixtures.

- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Advantages

- The use of fluorinated carboxylic acid anhydrides for protecting group cleavage provides a mild, high-yielding route to azetidine intermediates, minimizing side reactions.

- The nucleophilic substitution step allows for the introduction of diverse arylthio groups, including fluorinated phenyl rings, which can modulate biological activity.

- Formation of the hydrochloride salt improves compound handling, storage stability, and facilitates crystallization for pharmaceutical applications.

- The overall synthetic route is scalable, with reaction times and conditions optimized for industrial applicability.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Key Intermediate | 3-Aminoazetidine prepared via mild deprotection and hydrolysis |

| Fluorophenylthio Introduction | Nucleophilic substitution on azetidine with 2-fluorophenylthiol |

| Salt Formation | Hydrogen chloride gas in ethanol, reflux, followed by filtration |

| Reaction Environment | Mild temperatures (0°C to reflux), common organic solvents (MeCN, CH2Cl2, EtOH) |

| Yield Range | 60-90% depending on step and purification |

| Purification Techniques | Extraction, drying agents, silica gel chromatography, recrystallization |

| Advantages | High yield, clean reactions, scalable, broad substrate scope |

Q & A

Q. What are the recommended synthetic routes for 3-((2-Fluorophenyl)thio)azetidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the 2-fluorophenylthio moiety to the azetidine ring. A plausible route includes:

- Step 1: Reacting 3-mercaptoazetidine hydrochloride with 2-fluoroiodobenzene under Cu(I)/ligand catalysis, as demonstrated in analogous thioether formations (e.g., Cu/TMEDA systems for trifluoromethyl benzimidazoles ).

- Step 2: Optimize reaction conditions by varying temperature (60–100°C), solvent (DMF or acetonitrile), and catalyst loading (5–10 mol%).

- Step 3: Purify via recrystallization or column chromatography. Monitor reaction progress using TLC or LC-MS.

Key Considerations:

Q. Which analytical techniques are critical for confirming the structure and purity of 3-((2-Fluorophenyl)thio)azetidine hydrochloride?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA .

- Elemental Analysis: Match calculated vs. observed C, H, N, S, and Cl content (±0.3% tolerance).

Data Interpretation:

Q. What are the solubility and stability profiles of 3-((2-Fluorophenyl)thio)azetidine hydrochloride under various experimental conditions?

Methodological Answer:

-

Solubility:

Solvent Solubility (mg/mL) Water 10–15 DMSO >50 Methanol 30–40 (Data inferred from analogous azetidine hydrochlorides ) -

Stability:

Advanced Questions

Q. How does the introduction of the 2-fluorophenylthio moiety influence the compound’s biological activity compared to other azetidine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Experimental Validation:

- Compare IC50 values in SH-SY5Y cells (e.g., mitochondrial dysfunction assays) against 3-(naphthalenyl)azetidine derivatives .

Contradictions:

Q. What strategies can resolve contradictory data regarding the compound’s efficacy in different cellular models?

Methodological Answer:

- Model-Specific Factors:

- Cell Line Variability: Validate across ≥3 lines (e.g., SH-SY5Y, HEK293, primary neurons) to exclude lineage-specific artifacts .

- Assay Conditions: Standardize ROS detection methods (e.g., H2DCFDA vs. MitoSOX for oxidative stress) .

- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals.

- Controls: Include positive (e.g., NAC for oxidative stress) and vehicle controls to normalize batch effects .

Q. What in vitro models are appropriate for evaluating the neuroprotective potential of this compound?

Methodological Answer:

- Primary Screens:

- MPP+-Induced Cytotoxicity: SH-SY5Y cells treated with 1 mM MPP+ for 24 hr; measure viability via MTT assay .

- Oxidative Stress: H2O2 (100 μM)-treated neurons; quantify ROS via fluorescence microscopy.

- Mechanistic Studies:

- Mitochondrial Membrane Potential: JC-1 staining in glutamate-injured cortical neurons.

- Apoptosis Markers: Caspase-3/7 activity via luminescent assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.